molecular formula C20H23N3O4 B12111835 benzyl N-[1-[(1-amino-1-oxopropan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate

benzyl N-[1-[(1-amino-1-oxopropan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate

Cat. No.: B12111835
M. Wt: 369.4 g/mol
InChI Key: HJAOJMGUKJHUMT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-PHE-ALA-NH2 typically involves the use of carbamate protecting groups. The carboxybenzyl (CBz) group is commonly used to protect the amine group during the synthesis process. The CBz group can be installed using CBzCl and a mild base, and it is usually removed via catalytic hydrogenation (Pd-C/H2) .

Industrial Production Methods

Industrial production of Z-PHE-ALA-NH2 follows similar synthetic routes but on a larger scale. The process involves the coupling of protected amino acids using dehydrating agents like N,N’-dicyclohexylcarbodiimide (DCC) to form the peptide bond .

Chemical Reactions Analysis

Types of Reactions

Z-PHE-ALA-NH2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deprotected peptides .

Scientific Research Applications

Z-PHE-ALA-NH2 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Z-PHE-ALA-NH2 is unique due to its specific combination of phenylalanine and alanine, which imparts distinct bioactive properties. Its ability to inhibit cysteine proteinases and its stability make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

benzyl N-[1-[(1-amino-1-oxopropan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-14(18(21)24)22-19(25)17(12-15-8-4-2-5-9-15)23-20(26)27-13-16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3,(H2,21,24)(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJAOJMGUKJHUMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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